molecular formula C22H22N2O5S B2556979 1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE CAS No. 670272-46-5

1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE

Cat. No.: B2556979
CAS No.: 670272-46-5
M. Wt: 426.49
InChI Key: HPQBSIGGILODDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a furan ring, a piperazine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE typically involves multiple steps:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the 2-Methylphenoxybenzenesulfonyl Intermediate: This involves the reaction of 2-methylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves the coupling of the furan-2-carbonyl intermediate with the 2-methylphenoxybenzenesulfonyl intermediate in the presence of a piperazine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE is unique due to its combination of a furan ring, a piperazine ring, and a benzenesulfonyl group, which imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

furan-2-yl-[4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-17-5-2-3-6-20(17)29-18-8-10-19(11-9-18)30(26,27)24-14-12-23(13-15-24)22(25)21-7-4-16-28-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBSIGGILODDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.